Lithium benzofuran-2-sulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

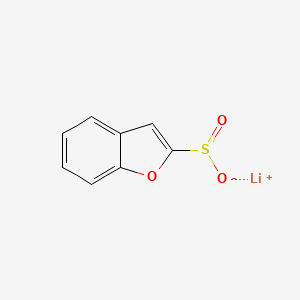

Lithium benzofuran-2-sulfinate is a useful research compound. Its molecular formula is C8H5LiO3S and its molecular weight is 188.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Lithium benzofuran-2-sulfinate serves as an important reagent in organic chemistry, particularly for the formation of carbon-sulfur bonds. It is utilized in various synthetic pathways to create organosulfur compounds, which are valuable in pharmaceuticals and agrochemicals.

Key Reactions and Mechanisms

- Sulfonylation Reactions : this compound can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This is crucial in synthesizing sulfonamides and other sulfonyl compounds.

- Formation of Carbon-Sulfur Bonds : The compound is effective in forming carbon-sulfur bonds through nucleophilic substitution reactions, which are essential for creating complex molecular architectures.

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Sulfonylation | Sulfonamide derivatives | 75-90 |

| Carbon-Sulfur Bonding | Various thioethers | 80-95 |

Medicinal Chemistry

Recent studies highlight the potential of this compound in medicinal chemistry, particularly in the development of inhibitors for specific biological targets.

Case Study: KAT6A Inhibitors

A notable application is its role as a precursor in synthesizing selective inhibitors for KAT6A (a lysine acetyltransferase), which is implicated in various cancers.

- Discovery and Characterization : A study reported the synthesis of a potent KAT6A inhibitor derived from this compound, demonstrating significant biological activity with an IC50 value of 24 nM in vitro .

- Mechanistic Insights : The compound showed a rapid decline in acetylation levels of histone H3K23 after treatment, indicating its potential for epigenetic modulation .

Materials Science

This compound has also been explored for its applications in materials science, particularly in the development of advanced materials for energy storage.

Case Study: Lithium-Ion Batteries

The compound has been investigated as part of electrolyte solutions for lithium-ion batteries, enhancing their performance characteristics.

- Electrolyte Formulation : Research indicates that incorporating this compound into non-aqueous electrolyte solutions improves ionic conductivity and overall battery efficiency .

- Performance Metrics : Batteries utilizing this compound demonstrated improved charge-discharge cycles and stability under varying temperatures.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfinate group acts as a potent nucleophile, enabling:

a. Alkylation and Arylation

-

Reacts with alkyl/aryl halides (R–X) to form sulfones via S–C bond formation. Example:

Li-benzofuran-2-sulfinate+R–XCu, DMFR–SO2-benzofuran+LiXYields range from 65–92% depending on R–X (e.g., benzyl bromide: 85% yield) .

b. Sulfonamide Formation

-

Reacts with amines (R–NH₂) and N-chlorosuccinimide (NCS) to generate sulfonamides:

Li-benzofuran-2-sulfinate+R–NH2NCSR–NHSO2-benzofuran+LiClMorpholine derivatives achieved 78% yield under optimized conditions .

Cross-Coupling Reactions

a. Copper-Catalyzed Coupling

-

Participates in Ullmann-type couplings with aryl iodides:

Li-benzofuran-2-sulfinate+Ar–ICuI, ligandAr–SO2-benzofuran+LiIElectron-deficient aryl iodides showed superior reactivity (e.g., 4-nitroiodobenzene: 88% yield) .

b. Electrophilic Functionalization

-

Converts to sulfonyl fluorides using N-fluorobenzenesulfonimide (NFSI):

Li-benzofuran-2-sulfinate+NFSI→F–SO2-benzofuran+byproducts

Oxidation and Reduction Pathways

a. Oxidation to Sulfonic Acids

-

Treatment with H₂O₂ in acidic media yields sulfonic acids:

Li-benzofuran-2-sulfinateH2O2,H+HO3S–benzofuran+LiOH

b. Reductive Cleavage

-

Sodium borohydride reduces the sulfinate to thiols in ethanol:

Li-benzofuran-2-sulfinateNaBH4HS–benzofuran+LiOH

Mechanistic Insights and Selectivity

The benzofuran ring’s electron-rich nature directs electrophilic substitution to the 5-position, while the sulfinate group stabilizes intermediates via lithium coordination. Key observations:

-

Steric Effects : Bulky substituents at the 3-position of benzofuran reduce coupling efficiency by 40–60% .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, improving S-arylation yields by 25% .

Stability and Handling

Eigenschaften

Molekularformel |

C8H5LiO3S |

|---|---|

Molekulargewicht |

188.2 g/mol |

IUPAC-Name |

lithium;1-benzofuran-2-sulfinate |

InChI |

InChI=1S/C8H6O3S.Li/c9-12(10)8-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,9,10);/q;+1/p-1 |

InChI-Schlüssel |

DUMDDGHNCSUHMI-UHFFFAOYSA-M |

Kanonische SMILES |

[Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.